molecular formula C11H17NO4 B6330922 (1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95% CAS No. 1389359-96-9

(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%

Cat. No. B6330922
M. Wt: 227.26 g/mol
InChI Key: RTWMQNSZCUYSJJ-BWZBUEFSSA-N
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Description

Synthesis Analysis

I found a paper discussing a catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres . This process uses a radical-relay mechanism supported by DFT calculations and could potentially be relevant to the synthesis of the compound you’re interested in .


Chemical Reactions Analysis

The aforementioned paper discusses a catalytic process that involves a wide range of electron-deficient alkenes and substituted bicyclo[1.1.0]butyl (BCB) ketones . This might be relevant to the chemical reactions involving the compound you’re interested in .

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, pose challenges in fermentative production using engineered microbes. Understanding the impact of these acids on microbes like Escherichia coli and Saccharomyces cerevisiae has led to identifying strategies for metabolic engineering to improve microbial robustness and industrial performance (Jarboe et al., 2013).

Impact on Corrosion and Material Science

Low molecular weight carboxylic acids contribute significantly to atmospheric corrosion of metals, including copper. Understanding their effects is crucial for developing protective strategies in various industrial applications, highlighting the relevance of these compounds in corrosion science (Bastidas & La Iglesia, 2007).

Therapeutic Efficacy in Dermatological Conditions

Azelaic acid, a naturally occurring dicarboxylic acid, has been shown to be effective in treating acne and hyperpigmentary disorders. This underscores the potential of certain carboxylic acids in dermatological applications, providing a basis for exploring the therapeutic capabilities of similar compounds (Fitton & Goa, 1991).

Role in Liquid-Liquid Extraction and Separation Technologies

Carboxylic acids play a significant role in the development of solvents for liquid-liquid extraction (LLX) of other acids from aqueous streams, particularly in the context of bio-based plastics and chemical production. This area of research is vital for advancing sustainable manufacturing processes and environmental protection (Sprakel & Schuur, 2019).

Future Directions

The paper I found discusses the potential of the catalytic process it describes for the synthesis of new bicyclic hydrocarbon bioisosteres . This could potentially be relevant to future research involving "(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid" .

properties

IUPAC Name

(1R,2R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWMQNSZCUYSJJ-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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